An In-depth Technical Guide to 2-Methoxy-4-nitrobenzyl Alcohol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methoxy-4-nitrobenzyl Alcohol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-4-nitrobenzyl alcohol, a versatile building block and key intermediate in organic synthesis. The document details its synthesis, purification, and analytical characterization, with a significant focus on its application as a photolabile protecting group. The underlying mechanisms, experimental protocols, and safety considerations are discussed to provide a thorough resource for researchers in organic chemistry, medicinal chemistry, and materials science.
Introduction: The Versatility of a Nitro-activated Benzyl Alcohol
2-Methoxy-4-nitrobenzyl alcohol is a substituted aromatic alcohol that has garnered significant interest in various fields of chemical research. Its structure, featuring an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the benzene ring, imparts unique reactivity and functionality. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
One of the most prominent applications of 2-Methoxy-4-nitrobenzyl alcohol and its derivatives is in the realm of photolabile protecting groups (PPGs).[2] PPGs offer spatial and temporal control over the release of protected functional groups, a feature highly sought after in fields like drug delivery, cell biology, and materials science. The ortho-nitrobenzyl moiety, a core component of the title compound, is a classic and widely utilized photolabile group known for its efficient cleavage upon UV irradiation.[2] This guide will delve into the specifics of this critical application, alongside a thorough examination of the compound's fundamental chemical properties.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 136507-14-7 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | Pale yellow needles | [1] |
| Melting Point | 98-104 °C | [1] |
| Solubility | Favorable solubility characteristics in various organic solvents. | [1] |
Further quantitative solubility data in common laboratory solvents is an area requiring more extensive published research.
Spectroscopic Analysis
Detailed spectroscopic data is crucial for the unambiguous identification and purity assessment of 2-Methoxy-4-nitrobenzyl alcohol. While a comprehensive public database of spectra for this specific compound is limited, data from closely related analogs can provide valuable insights for characterization.
Based on the analysis of similar structures, the following are the predicted key signals in the ¹H and ¹³C NMR spectra of 2-Methoxy-4-nitrobenzyl alcohol.
¹H NMR (Predicted):
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Aromatic Protons (Ar-H): Signals are expected in the range of δ 7.0-8.0 ppm. The proton ortho to the nitro group will be the most deshielded. The proton between the methoxy and hydroxymethyl groups will be the most shielded.
-
Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated around δ 4.6-4.8 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.9-4.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift depending on concentration and solvent.
¹³C NMR (Predicted):
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the methoxy group will be upfield.
-
Benzylic Carbon (-CH₂OH): A signal is anticipated around δ 63-65 ppm.
-
Methoxy Carbon (-OCH₃): A signal is expected around δ 56 ppm.
The IR spectrum of 2-Methoxy-4-nitrobenzyl alcohol will exhibit characteristic absorption bands for its functional groups:
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O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
NO₂ Stretch (Asymmetric and Symmetric): Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-O Stretch (Alcohol and Ether): Bands in the region of 1000-1250 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 183 would be expected. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or water. The presence of the nitro and methoxy groups will also influence the fragmentation, leading to characteristic losses of NO₂, NO, and CH₃.
Synthesis and Purification
A common and effective route for the synthesis of 2-Methoxy-4-nitrobenzyl alcohol is the reduction of its corresponding aldehyde, 2-Methoxy-4-nitrobenzaldehyde.
Synthesis Workflow
Caption: Synthetic route from the aldehyde to the alcohol.
Experimental Protocol: Reduction of 2-Methoxy-4-nitrobenzaldehyde
This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent.[3][4]
Materials:
-
2-Methoxy-4-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane or Ethyl Acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-Methoxy-4-nitrobenzaldehyde (1.0 equivalent) in methanol or ethanol at room temperature with stirring.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Extraction: Remove the methanol or ethanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-Methoxy-4-nitrobenzyl alcohol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Application as a Photolabile Protecting Group
The utility of the 2-methoxy-4-nitrobenzyl group as a PPG stems from the well-established photochemistry of ortho-nitrobenzyl compounds.[2]
Mechanism of Photocleavage
Upon irradiation with UV light, typically in the range of 300-365 nm, the ortho-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, followed by a rearrangement to release the protected alcohol and form a 2-methoxy-4-nitrosobenzaldehyde byproduct.[2]
Caption: General mechanism of photocleavage for an o-nitrobenzyl protected alcohol.
The efficiency of this process is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage event. The quantum yield for o-nitrobenzyl systems can vary depending on the substitution pattern on the aromatic ring and the nature of the protected molecule.[5]
Advantages in Drug Development and Research
-
Spatiotemporal Control: The ability to initiate deprotection with a focused light source allows for precise control over where and when a bioactive molecule is released.
-
"Traceless" Reagent: Deprotection is achieved without the need for chemical reagents, which can be advantageous for sensitive biological systems.[2]
-
Orthogonality: The photolabile nature of this protecting group allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., acid or base).
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-Methoxy-4-nitrobenzyl alcohol.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place away from incompatible materials.[1]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.
Conclusion
2-Methoxy-4-nitrobenzyl alcohol is a valuable and versatile compound with significant applications in organic synthesis, particularly as a photolabile protecting group. Its well-defined chemical properties, accessible synthesis, and unique photochemical reactivity make it an important tool for researchers in drug development, materials science, and chemical biology. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
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A Technical Guide to the Solubility of 4-Nitrobenzyl Alcohol in Organic Solvents. Benchchem.
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Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. The Royal Society of Chemistry.
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A Comparative Guide to the 1H NMR Characterization of 2-Methoxy-6-nitrobenzyl Protected Alcohols. Benchchem.
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13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database.
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